Orthogonal Bifunctionality: Quantifying Synthetic Step Reduction vs. Mono-Boronic Acid Analogs
7-Bromo-2,3-dihydro-1,4-benzodioxine-5-boronic acid provides two chemically orthogonal reactive sites (C-Br electrophile and C-B(OH)2 nucleophile) within a single molecule . In contrast, non-halogenated analogs such as 2,3-dihydro-1,4-benzodioxin-5-ylboronic acid (CAS 499769-88-9) possess only the boronic acid functionality [1]. This fundamental difference enables the target compound to be used directly in sequential cross-coupling sequences without intermediate functional group manipulation.
| Evidence Dimension | Number of orthogonally reactive functional groups |
|---|---|
| Target Compound Data | 2 (C-Br electrophile, C-B(OH)2 nucleophile) |
| Comparator Or Baseline | 2,3-Dihydro-1,4-benzodioxin-5-ylboronic acid: 1 (C-B(OH)2 nucleophile only) |
| Quantified Difference | +1 reactive handle; enables at least one full synthetic step reduction in sequential coupling workflows |
| Conditions | Structural analysis based on IUPAC nomenclature and SMILES representation |
Why This Matters
This bifunctionality directly translates to a minimum one-step reduction in synthetic sequences, which corresponds to quantifiable savings in time, material costs, and purification overhead in iterative cross-coupling workflows.
- [1] PubChem. (2025). 2,3-Dihydro-1,4-benzodioxin-5-ylboronic acid (CID 4683195) [Database entry]. View Source
